(S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide
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Overview
Description
(S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide is a chiral compound that features a pyrrolidine ring substituted with a tosyl group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate tosyl ester, which then reacts with p-toluidine to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the tosyl group to a thiol.
Substitution: The tosyl group is an excellent leaving group, making the compound suitable for nucleophilic substitution reactions with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of (S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide involves its ability to act as a chiral auxiliary, facilitating the formation of chiral centers in target moleculesThe p-tolyl group provides steric hindrance, influencing the stereochemistry of the reactions .
Comparison with Similar Compounds
Similar Compounds
(S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide: Unique due to its specific combination of functional groups and chiral center.
(S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
(S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-thiol: Contains a thiol group instead of a carboxamide.
Uniqueness
The uniqueness of this compound lies in its combination of a chiral center, a tosyl group, and a p-tolyl group, which together provide a versatile platform for various chemical transformations and applications in asymmetric synthesis .
Properties
Molecular Formula |
C19H22N2O3S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
(2S)-N-(4-methylphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-14-5-9-16(10-6-14)20-19(22)18-4-3-13-21(18)25(23,24)17-11-7-15(2)8-12-17/h5-12,18H,3-4,13H2,1-2H3,(H,20,22)/t18-/m0/s1 |
InChI Key |
XYKCBZPQCNUOFV-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@@H]2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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